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Cat. No.: B605962

Get Quote

An In-depth Technical Guide to the Discovery and Development of BAY-985

Introduction
BAY-985 is a potent and highly selective, ATP-competitive dual inhibitor of TANK-binding

kinase 1 (TBK1) and I-kappa-B kinase epsilon (IKKε).[1][2] These serine/threonine kinases are

noncanonical members of the inhibitor of nuclear factor κB (IκB) kinase family and play crucial

roles in innate immunity and inflammatory signaling pathways.[3][4] The discovery of BAY-985
originated from investigations into a family of benzimidazole compounds, identifying it as a

valuable chemical probe for elucidating the biological functions of TBK1 and IKKε.[1][5] This

guide provides a comprehensive overview of the discovery, mechanism of action, and

preclinical development of BAY-985.

Mechanism of Action
BAY-985 functions as an ATP-competitive inhibitor, binding to the kinase domain of both TBK1

and IKKε.[5][6] This action directly blocks the catalytic activity of these enzymes. The primary

downstream consequence of TBK1/IKKε inhibition by BAY-985 is the suppression of the

phosphorylation of Interferon Regulatory Factor 3 (IRF3).[1][3][5] Phosphorylated IRF3 typically

dimerizes and translocates to the nucleus to induce the expression of type I interferons and
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other immune-stimulatory genes. By preventing IRF3 phosphorylation, BAY-985 effectively

dampens this key inflammatory signaling cascade.[5]
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Figure 1: BAY-985 Mechanism of Action Pathway.
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Data Presentation
Table 1: In Vitro Potency and Selectivity of BAY-985

Target Assay Condition IC50 (nM) Reference

TBK1 Low ATP 2 [1][7]

High ATP 30 [1][7]

IKKε - 2 [2][7]

pIRF3 Cellular Mechanistic 74 [1][2][7]

FLT3 Off-Target Kinase 123 [2]

RSK4 Off-Target Kinase 276 [2]

DRAK1 Off-Target Kinase 311 [2]

ULK1 Off-Target Kinase 7930 [2]

Table 2: Anti-proliferative Activity of BAY-985
Cell Line Relevant Mutations IC50 (nM) Reference

SK-MEL-2 NRAS, TP53 900 [2][7]

ACHN CDKN2A 7260 [2]

Table 3: Pharmacokinetic Properties of BAY-985 in Male
Rats

Parameter Value Unit Reference

Clearance (CLb) 4.0 L/h/kg [2][5]

Volume of Distribution

(Vss)
2.9 L/kg [2][5]

Terminal Half-life

(t1/2)
0.79 h [2][5]

Oral Bioavailability 11 % [5]
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Table 4: In Vivo Efficacy of BAY-985 in SK-MEL-2
Xenograft Model

Parameter Description Reference

Animal Model

Female NMRI nude mice with

SK-MEL-2 human melanoma

xenografts

[2][5]

Dosing Regimen
200 mg/kg, orally (p.o.), twice

daily (b.i.d.) for 111 days
[2][8]

Antitumor Efficacy
Weak; Tumor/Control (T/C)

tumor weight ratio of 0.6
[2][5]

Tolerability
Well tolerated; Maximum body

weight loss of less than 10%
[2]

Experimental Protocols
TBK1/IKKε TR-FRET Kinase Assays
This protocol outlines the time-resolved fluorescence resonance energy transfer (TR-FRET)

based assays used to determine the inhibitory activity of BAY-985 on TBK1.

Assay Principle: The assay measures the phosphorylation of a biotinylated peptide substrate

by the kinase. Detection is achieved using a europium-chelate-labeled anti-phospho-peptide

antibody and streptavidin-allophycocyanin. Phosphorylation brings the donor (europium) and

acceptor (allophycocyanin) into proximity, generating a FRET signal.

Procedure:

A solution of the test compound (e.g., BAY-985) in 50% DMSO is dispensed into a 384-

well microtiter plate.

2 µL of recombinant human TBK1 enzyme in assay buffer (50 mM HEPES pH 7.0, 10 mM

MgCl2, 1.0 mM DTT, 0.05% w/v BSA, 0.01% v/v Nonidet P40) is added.[9]
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The mixture is pre-incubated for 15 minutes at 22 °C to allow for compound binding to the

enzyme.[9]

The kinase reaction is initiated by adding 3 µL of a solution containing ATP and a suitable

biotinylated-peptide substrate.[9]

Low ATP Assay: Final ATP concentration is 10 µM.[9]

High ATP Assay: Final ATP concentration is 1 mM.[9]

The reaction mixture is incubated for 30 minutes at 22 °C.[9]

The reaction is stopped by adding EDTA solution.

TR-FRET detection reagents are added, and the plate is incubated for 1 hour.

The fluorescence signal is read on a suitable plate reader. IC50 values are calculated from

the dose-response curves.

Cell Proliferation Assay (CellTiter-Glo®)
This protocol details the method used to assess the anti-proliferative effects of BAY-985 on

cancer cell lines.

Procedure:

Cells (e.g., ACHN or SK-MEL-2) are seeded into white 384-well microtiter plates at a

density of 300 (ACHN) or 800 (SK-MEL-2) cells per well in 50 µL of medium.[7]

The following day, BAY-985 is added to the cells using a digital dispenser.[7]

Plates are incubated for 96 hours.[7]

Cell viability is determined by adding CellTiter-Glo® reagent, which measures ATP levels

as an indicator of metabolically active cells.[7]

Luminescence is measured using a plate reader.[7]
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IC50 values are determined by plotting the percentage of inhibition against the compound

concentration.

SK-MEL-2 Human Melanoma Xenograft Model
This protocol describes the in vivo study to evaluate the antitumor efficacy of BAY-985.

Procedure:

Female NMRI nude mice are subcutaneously inoculated with SK-MEL-2 human

melanoma cells.

When tumors reach a predetermined size, animals are randomized into vehicle control

and treatment groups.

BAY-985 is administered orally at a dose of 200 mg/kg, twice daily.[2][8]

Treatment continues for a specified duration (e.g., 111 days).[8]

Tumor volume and body weight are measured regularly throughout the study.

At the end of the study, tumors are excised and weighed.

Efficacy is reported as the T/C (Treated/Control) ratio of tumor weights. Tolerability is

assessed by monitoring body weight changes.[2]
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Figure 2: BAY-985 Discovery and Development Workflow.
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Summary and Current Status
The discovery of BAY-985 identified a highly potent and selective dual inhibitor of TBK1 and

IKKε.[1] It effectively inhibits the phosphorylation of IRF3 in cellular assays and demonstrates

anti-proliferative activity against specific cancer cell lines, such as the SK-MEL-2 melanoma

line.[1][7] However, its development as a therapeutic agent was hampered by poor

pharmacokinetic properties in rats, including high clearance and low oral bioavailability, and it

subsequently showed only weak antitumor activity in a human melanoma xenograft model

despite being well tolerated.[2][5] Consequently, BAY-985 has been positioned not as a clinical

candidate, but as a valuable, high-quality chemical probe. It has been made available to the

scientific community through organizations like the Structural Genomics Consortium (SGC) to

facilitate further research into the complex biology of TBK1 and IKKε signaling.[10]

Need Custom Synthesis?
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To cite this document: BenchChem. [BAY-985 discovery and development]. BenchChem,
[2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605962/docs#bay-
985-discovery-and-development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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